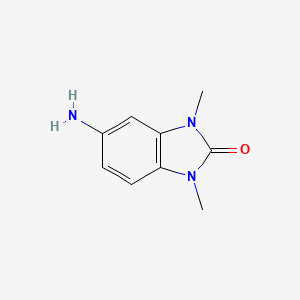

5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1,3-dimethylbenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKRQZQRGCCWOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354711 | |

| Record name | 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53439-88-6, 110274-75-4 | |

| Record name | 5-Amino-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53439-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Introduction

The benzimidazolone scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and capacity for hydrogen bonding make it an ideal framework for designing targeted therapeutics. This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of a key derivative, 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one . This compound serves as a versatile intermediate for the development of novel pharmaceuticals, including kinase inhibitors and other targeted agents, as well as high-performance pigments.[3][4]

This document is structured to provide not just a protocol, but a causal understanding of the synthetic strategy, from precursor synthesis to final product validation. We will delve into the rationale behind the chosen reactions, the critical parameters for success, and the analytical techniques required for unambiguous structural confirmation.

Rational Design of the Synthetic Pathway

The synthesis of the target molecule is best approached through a multi-step sequence that ensures high purity and avoids the formation of problematic isomers that can arise from direct substitution on a pre-formed, complex scaffold. The chosen strategy involves the initial construction of the benzimidazolone core, followed by N-alkylation, and concluding with a highly selective reduction. This approach provides superior control over the regiochemistry and functional group transformations.

The pathway proceeds via a key intermediate, 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one . The nitro group serves as a precursor to the target amine. Its electron-withdrawing nature facilitates certain reactions and its reduction is a well-established and high-yielding transformation in organic synthesis.[5][6]

Caption: Synthetic route to the target compound.

Detailed Synthesis Protocols

Part A: Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

The initial step involves the formation of the benzimidazolone ring system. This is achieved through the condensation of 4-nitro-1,2-phenylenediamine with urea. This method is a classic, robust, and scalable approach that avoids the use of more hazardous reagents like phosgene.[7] The reaction proceeds by heating an intimate mixture of the reactants, causing a melt and subsequent cyclization with the evolution of ammonia.

Experimental Protocol:

-

In a 250 mL round-bottom flask, combine 4-nitro-1,2-phenylenediamine (15.3 g, 0.1 mol) and urea (18.0 g, 0.3 mol).

-

Mix the solids thoroughly with a glass rod to create a homogenous mixture.

-

Fit the flask with a reflux condenser and an outlet to a gas scrubber (to neutralize ammonia).

-

Heat the flask in an oil bath, gradually increasing the temperature to 140-150 °C. The mixture will melt and bubble as ammonia is released.

-

Maintain this temperature for 2-3 hours, or until the melt solidifies.

-

Allow the reaction mixture to cool to approximately 100 °C and cautiously add 100 mL of 10% aqueous sodium hydroxide.

-

Heat the resulting suspension to boiling for 15 minutes to dissolve the product and hydrolyze any remaining urea.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and acidify to pH 5-6 with concentrated hydrochloric acid.

-

The product will precipitate as a yellow solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 80 °C.

-

Expected Yield: 80-90%.

-

Purity Check: The product is typically of high purity but can be recrystallized from ethanol/water if necessary.

-

Part B: Synthesis of 1,3-Dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one

With the core scaffold in place, the next step is the exhaustive methylation of the two nitrogen atoms. Dimethyl sulfate is a powerful and efficient methylating agent for this purpose. The reaction is performed under basic conditions to deprotonate the amide nitrogens, forming the more nucleophilic amidate anions which readily attack the electrophilic methylating agent.

Experimental Protocol:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend 5-nitro-1,3-dihydro-2H-benzimidazol-2-one (17.9 g, 0.1 mol) in 150 mL of water.

-

Add sodium hydroxide (9.0 g, 0.225 mol) to the suspension and stir until a clear solution is obtained.

-

Cool the solution to 10-15 °C using an ice bath.

-

Slowly add dimethyl sulfate (27.8 g, 21.0 mL, 0.22 mol) dropwise from the dropping funnel over 1 hour, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.

-

The product will precipitate from the reaction mixture. Collect the solid by vacuum filtration.

-

Wash the solid cake extensively with water until the washings are neutral, then wash with a small amount of cold methanol.

-

Dry the product under vacuum.

-

Expected Yield: >90%.

-

Purity Check: The product is generally pure. Confirm by melting point and NMR.

-

Part C: Synthesis of this compound

The final step is the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, chemoselectivity, and clean workup.[5] The reaction proceeds by adsorbing the nitro compound onto the surface of a palladium catalyst, followed by reaction with hydrogen gas. An alternative, non-pressurized method using iron powder in a neutral medium like ammonium chloride is also highly effective and avoids the need for specialized hydrogenation equipment.[8]

Experimental Protocol (Catalytic Hydrogenation):

-

Charge a Parr hydrogenation vessel with 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one (20.7 g, 0.1 mol), 200 mL of ethanol, and 1.0 g of 10% Palladium on Carbon (Pd/C, 50% wet).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50 psi (approx. 3.4 atm).

-

Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling.

-

Monitor the reaction by observing the cessation of hydrogen uptake (typically 2-4 hours).

-

Once complete, vent the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the desired product. It can be recrystallized from an ethanol/water mixture to obtain a highly pure, off-white to pale tan crystalline solid.

-

Expected Yield: 90-98%.

-

Comprehensive Characterization

Unambiguous confirmation of the final product's structure and purity is achieved through a combination of spectroscopic and physical methods.

Caption: Workflow for product purification and analysis.

Summary of Analytical Data

The following table summarizes the expected characterization data for the final product, This compound .

| Analysis Technique | Expected Result |

| Appearance | Off-white to pale tan crystalline solid |

| Melting Point | Specific range to be determined experimentally (literature comparison) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~6.75 (d, 1H, Ar-H), δ ~6.40 (d, 1H, Ar-H), δ ~6.30 (dd, 1H, Ar-H), δ ~4.80 (s, 2H, -NH₂), δ ~3.30 (s, 6H, 2 x -NCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155 (C=O), δ ~140 (Ar-C-NH₂), δ ~128 (Ar-C), δ ~125 (Ar-C), δ ~108 (Ar-CH), δ ~105 (Ar-CH), δ ~98 (Ar-CH), δ ~27 (2 x -NCH₃) |

| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, amine), 3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), ~1680 (C=O stretch, urea), ~1620 (N-H bend), ~1500 (Ar C=C stretch) |

| Mass Spec. (EI or ESI) | [M]⁺ = 191.1059 (Calculated for C₁₀H₁₃N₃O) |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The aromatic region will show characteristic ortho and meta coupling.

Conclusion

This guide outlines a robust and reproducible pathway for the synthesis of this compound. By employing a logical, step-wise approach—cyclization, N-dimethylation, and nitro-reduction—high yields and exceptional purity of this valuable chemical intermediate can be reliably achieved. The detailed protocols and characterization data provided herein serve as a comprehensive resource for researchers in drug discovery and chemical development, enabling the advancement of novel molecules built upon the versatile benzimidazolone core.

References

-

Organic Chemistry Portal. "Amine synthesis by nitro compound reduction". [Link][9]

-

Journal of Chemical Education. "Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism". [Link][5]

-

Taylor & Francis Online. "Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines". [Link][8]

-

ACS Publications. "Synthesis of Some Substituted Benzimidazolones". [Link][7]

-

RS Global. "SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES". [Link][1]

-

MDPI. "Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions". [Link][2]

-

PubMed. "Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor". [Link][4]

Sources

- 1. rsglobal.pl [rsglobal.pl]

- 2. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

An In-Depth Technical Guide to 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 53439-88-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Benzimidazolone Core - A Privileged Scaffold in Medicinal Chemistry

The benzimidazole heterocycle, a fusion of benzene and imidazole rings, is a cornerstone in modern drug discovery. Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, making it a "privileged scaffold" for the development of novel therapeutics.[1][2] The benzimidazol-2-one core, in particular, is a structural motif found in numerous biologically active molecules and pharmaceuticals.[3] This guide focuses on a specific derivative, 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 53439-88-6), a versatile building block with significant potential in the synthesis of new chemical entities for drug development.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzimidazolone with the molecular formula C₉H₁₁N₃O.[4] The presence of an amino group at the 5-position and methyl groups at the 1- and 3-positions of the benzimidazolone core imparts specific chemical properties that are advantageous for further synthetic modifications.

| Property | Value | Source |

| CAS Number | 53439-88-6 | [5] |

| Molecular Formula | C₉H₁₁N₃O | [4] |

| Molecular Weight | 177.21 g/mol | [4] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in polar organic solvents like DMSO and DMF (inferred from related compounds) | [6] |

Structural Elucidation

The definitive structure of this compound is best confirmed through a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected spectral characteristics can be inferred from closely related analogs.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amino group protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum would provide evidence for all nine carbon atoms in the molecule, including the characteristic carbonyl carbon of the imidazolone ring and the carbons of the benzene and methyl groups. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents, and analysis of these shifts can provide insight into the tautomeric equilibrium of the benzimidazole ring system.[7]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the MS/MS spectrum would offer further structural confirmation.

The planarity of the benzimidazole core is a key structural feature, though substituents may be slightly displaced.[8] The lone pair of electrons on the amino group's nitrogen atom is expected to be involved in conjugation with the aromatic π-system, influencing the charge distribution within the heterocycle.[8]

Figure 1. 2D structure of this compound.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be designed based on established methods for the synthesis of benzimidazol-2-one derivatives.[3][9]

Proposed Synthetic Pathway

A logical approach would involve a multi-step synthesis starting from a commercially available substituted o-phenylenediamine.

Figure 2. Proposed synthetic pathway for this compound.

Step 1: Cyclization of the o-phenylenediamine

The synthesis would likely begin with the cyclization of a suitable 1,2-diaminobenzene derivative. For the target molecule, a plausible starting material would be 1,2-dimethyl-4-nitro-1,2-phenylenediamine. The cyclization to form the imidazolone ring can be achieved using various carbonylating agents such as 1,1'-carbonyldiimidazole (CDI), phosgene, or triphosgene.[3] The use of CDI is often preferred due to its lower toxicity and milder reaction conditions.

Step 2: Reduction of the Nitro Group

The resulting 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one would then undergo reduction of the nitro group to the desired primary amine. Standard reduction conditions, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over palladium on carbon), would be effective for this transformation.[10]

Reactivity and "Hot Spots" for Derivatization

The this compound scaffold possesses several reactive sites that can be exploited for the synthesis of diverse compound libraries.

-

The 5-Amino Group: This primary amine is a key functional handle for a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., halogens, cyano, hydroxyl).

-

-

The Benzene Ring: The electron-donating nature of the amino group activates the aromatic ring towards electrophilic aromatic substitution. The positions ortho and para to the amino group (i.e., the 4- and 6-positions) are the most likely sites for substitution. However, the directing effects of the other ring substituents would also need to be considered. Nitration of a related compound, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, has been demonstrated, indicating the feasibility of electrophilic substitution on the benzene ring.[11]

Applications in Drug Discovery and Development

The benzimidazole scaffold is a recurring motif in a wide array of approved drugs and clinical candidates, highlighting its therapeutic relevance.[12][13] Derivatives of this compound are of significant interest to medicinal chemists for the development of novel therapeutic agents across various disease areas.

Role as a Versatile Intermediate

This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The presence of the reactive amino group allows for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential Therapeutic Applications of Derivatives

Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Many benzimidazole-containing compounds have been investigated as anticancer agents, targeting various aspects of cancer cell biology, such as cell proliferation, migration, and apoptosis.[14][15]

-

Antimicrobial and Antifungal Activity: The benzimidazole core is found in several antimicrobial and antifungal drugs.[10][16]

-

Antiviral Activity: Certain benzimidazole derivatives have shown promise as antiviral agents.[13]

-

Anti-inflammatory Activity: The benzimidazole scaffold has been incorporated into molecules with anti-inflammatory properties.[13]

The specific substitution pattern of this compound, particularly the N,N-dimethylation of the imidazolone ring, can influence the pharmacokinetic properties of its derivatives, such as solubility and metabolic stability, which are critical considerations in drug design.

Experimental Protocols

While a specific, validated experimental protocol for the synthesis and derivatization of this compound is not available, the following general procedures, adapted from the synthesis of related compounds, can serve as a starting point for laboratory investigations.

General Procedure for the Synthesis of Benzimidazol-2-ones under Flow Conditions

Flow chemistry offers several advantages for the synthesis of heterocyclic compounds, including improved reaction control, enhanced safety, and scalability. A flow-based approach for the synthesis of the benzimidazol-2-one core has been reported and could be adapted for the target molecule.[3][9]

Figure 3. Conceptual workflow for the flow synthesis of a benzimidazol-2-one.

Protocol:

-

Solution Preparation: Prepare a solution of the o-phenylenediamine starting material in a suitable solvent (e.g., THF). Prepare a separate solution of 1,1'-carbonyldiimidazole (CDI) in the same or a compatible solvent.

-

Flow Reaction: Using syringe pumps, introduce the two reagent solutions into a T-mixer at controlled flow rates.

-

Reaction Coil: The combined stream flows through a heated coil reactor to allow for the cyclization reaction to occur at a specific temperature and residence time.

-

Work-up and Purification: The output from the reactor is collected, and the solvent is removed under reduced pressure. The crude product is then purified by standard techniques such as column chromatography or recrystallization.

General Protocol for N-Acylation of the 5-Amino Group

This protocol describes a general method for the acylation of the 5-amino group, a common derivatization step.

Protocol:

-

Dissolution: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents), to the solution.

-

Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.0-1.2 equivalents) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Safety and Handling

Detailed toxicological data for this compound are not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. Safety data for related benzimidazolone derivatives can provide some guidance.[17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[18]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[18]

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[18]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[18]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its benzimidazolone core is a well-established privileged scaffold, and the presence of a reactive amino group provides a convenient handle for the synthesis of diverse compound libraries. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity is crucial for its effective utilization in the development of novel therapeutic agents. As with any novel chemical entity, appropriate safety precautions must be taken during its handling and use in the laboratory.

References

- Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. (URL not available)

- 5-Amino-1,3-dihydro-2H-benzimidazol-2-one. Sigma-Aldrich. (URL not available)

- 5-Amino-2-benzimidazolinone SDS, 95-23-8 Safety D

- Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. Chemos GmbH&Co.KG. (URL not available)

- MSDS of 5-amino-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Capot Chemical. (URL not available)

- 5-AMINO-1,3-DIETHYL-1,3-DIHYDRO-BENZOIMIDAZOL-2-ONE Safety D

- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. National Institutes of Health. (URL not available)

- Synthesis and Biological Activities of Some Benzimidazolone Deriv

- Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- Synthesis protocols. Peptideweb.com. (URL not available)

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. (URL not available)

- Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applic

- 5-Amino-1,3-dihydro-2H-benzimidazol-2-one(95-23-8) 1H NMR spectrum. ChemicalBook. (URL not available)

- Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed. (URL not available)

- Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. MDPI. (URL not available)

- The Benzimidazole Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem. (URL not available)

- 5-Amino-1-methyl-1H-benzimidazole. PMC - NIH. (URL not available)

- In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. PMC - NIH. (URL not available)

- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC - NIH. (URL not available)

- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. (URL not available)

- BB-4027683. Hit2Lead. (URL not available)

- 5-Amino-1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-one, 97%+ Purity, C9H11N3O, 5 grams. (URL not available)

- 5-amino-2-benzimidazolinone - Optional[1H NMR] - Chemical Shifts. SpectraBase. (URL not available)

- Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions.

- 5-Methoxy-1,3-dihydro-2H-benzimidazol-2-one. Automated Topology Builder. (URL not available)

- Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. (URL not available)

- 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. Benchchem. (URL not available)

- A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. PMC - PubMed Central. (URL not available)

- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. (URL not available)

- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. (URL not available)

- 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. PMC - NIH. (URL not available)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Hit2Lead | this compound | CAS# 53439-88-6 | MFCD00462960 | BB-4027683 [hit2lead.com]

- 6. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5-Amino-1-methyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | 5400-75-9 | Benchchem [benchchem.com]

- 12. isca.me [isca.me]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemos.de [chemos.de]

- 18. capotchem.com [capotchem.com]

A Comprehensive Guide to the Structural Elucidation of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

This technical guide provides a detailed, multi-faceted analytical workflow for the unambiguous structural determination of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the causal logic behind each analytical choice. The described protocols form a self-validating system, where data from orthogonal techniques converge to build an undeniable structural proof, ensuring the highest degree of scientific integrity.

Foundational Hypothesis: The Proposed Molecular Structure

Before empirical validation, a structural hypothesis is formulated based on the compound's nomenclature. This proposed structure serves as the reference against which all subsequent analytical data will be compared.

The name "this compound" implies a core benzimidazolone scaffold. Key features to validate are:

-

A benzene ring fused to an imidazole ring.

-

A carbonyl group at the 2-position of the imidazole ring.

-

Two methyl groups attached to the nitrogen atoms at positions 1 and 3.

-

An amino group substituted at the 5-position of the benzene ring.

Based on this, the molecular formula is predicted to be C₉H₁₁N₃O , with a monoisotopic mass of 177.0902 g/mol .

Caption: Hypothesized structure of this compound.

Mass Spectrometry: Confirming Molecular Weight and Formula

Expertise & Rationale: Mass spectrometry (MS) is the foundational first step.[1][2] Its primary purpose is to determine the molecular weight of the compound with high accuracy.[3] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides an exact mass, allowing for the confident determination of the elemental formula, which is a critical pillar of structural proof.[1] Tandem MS (MS/MS) will further be used to generate a fragmentation pattern, offering preliminary insights into the molecule's connectivity.[3]

Experimental Protocol: LC-HRMS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 10 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

-

Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) over 5 minutes.

-

Mass Spectrometry:

-

Instrument: Utilize a high-resolution instrument such as an Orbitrap or Q-TOF mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+). ESI is a soft ionization technique ideal for obtaining molecular ion information for polar molecules like this.[2]

-

Scan Range: 100-500 m/z.

-

Data Acquisition: Acquire data in both full scan mode (for the parent ion) and data-dependent MS/MS mode (for fragmentation).

-

Expected Data & Interpretation

The primary ion expected is the protonated molecule, [M+H]⁺. The data should confirm the predicted molecular formula.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₉H₁₁N₃O | Based on the proposed structure. |

| Exact Mass | 177.0902 | Monoisotopic mass of C₉H₁₁N₃O. |

| [M+H]⁺ (HRMS) | 178.0975 | Calculated exact mass of C₉H₁₂N₃O⁺. A measured mass within 5 ppm confirms the elemental composition. |

Key MS/MS fragments would arise from the cleavage of the N-methyl groups or fragmentation of the ring system, providing further confidence in the proposed scaffold.

NMR Spectroscopy: Mapping the H-C Framework

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[3] ¹H NMR identifies the number and type of hydrogen environments, while ¹³C NMR does the same for carbon. Their chemical shifts, signal integrations, and coupling patterns provide a detailed blueprint of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO is chosen for its ability to dissolve a wide range of compounds and for its high boiling point. Chemical shifts are quoted relative to the solvent signals.[4]

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

Expected Data & Interpretation

The predicted NMR data provides a unique fingerprint that can be matched against the experimental spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Protons | Multiplicity | Integration | Expected Chemical Shift (δ) ppm | Notes |

|---|---|---|---|---|

| N-CH₃ (x2) | Singlet | 6H | ~3.3 - 3.5 | Two singlets are expected as the methyl groups are chemically distinct. |

| -NH₂ | Broad Singlet | 2H | ~4.9 - 5.2 | Position is variable and signal will exchange upon D₂O addition. |

| Ar-H (H4) | Doublet | 1H | ~6.6 - 6.7 | Coupled to H6. |

| Ar-H (H6) | Doublet | 1H | ~6.8 - 6.9 | Coupled to H4. |

| Ar-H (H7) | Singlet/Doublet | 1H | ~7.0 - 7.1 | Expected to be a singlet or a small doublet due to meta-coupling. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Carbon Atom | Expected Chemical Shift (δ) ppm | Notes |

|---|---|---|

| N-CH₃ (x2) | ~27 - 30 | Two distinct signals for the two methyl carbons. |

| Ar-C (C4, C6, C7) | ~105 - 120 | Aromatic carbons bearing protons. |

| Ar-C (C3a, C7a) | ~125 - 135 | Bridgehead carbons in the aromatic system. |

| Ar-C (C5) | ~140 - 145 | Carbon attached to the electron-donating amino group. |

| C=O (C2) | ~155 - 160 | Carbonyl carbon of the urea moiety. |

The combination of these signals, their multiplicities, and integrations should align perfectly with the proposed structure. For instance, the presence of two distinct N-methyl signals confirms their attachment to the heterocyclic ring nitrogens.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Rationale: Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[3][5] For this molecule, IR will confirm the existence of the amine (N-H), the urea carbonyl (C=O), and the aromatic system (C=C and C-H bonds), providing orthogonal validation to the NMR and MS data. The IR spectra of benzimidazole derivatives have been well-studied, providing a strong basis for interpretation.[6][7]

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Data & Interpretation

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Methyl C-H |

| ~1700 | C=O Stretch | Urea Carbonyl |

| ~1620 & ~1480 | C=C Stretch | Aromatic Ring |

| ~1300 | C-N Stretch | Aryl-Amine & Amide |

The strong carbonyl absorption around 1700 cm⁻¹ is a key diagnostic peak for the benzimidazol-2-one core.[8]

Data Synthesis & Workflow for Final Confirmation

The power of this elucidation process lies not in a single piece of data, but in the convergence of all results. Each technique probes a different aspect of the molecule, and together they build an unshakeable structural proof.

Caption: Logical workflow for the structural elucidation process.

The process is self-validating:

-

HRMS confirms the elemental composition hypothesized from the name.

-

IR confirms the presence of the functional groups expected from the structure (amine, urea, aromatic ring).

-

NMR provides the final, detailed map, showing the exact placement of each proton and carbon atom, which must be consistent with both the molecular formula from MS and the functional groups from IR.

When the data from all three techniques align perfectly with the initial hypothesis, the structure of this compound is considered unequivocally elucidated.

References

-

ResearchGate. IR spectra of benzimidazole and the complexes. Available from: [Link]

-

PMC. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available from: [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Available from: [Link]

-

PMC. Advances in structure elucidation of small molecules using mass spectrometry. Available from: [Link]

-

Journal of The Chemical Society (resumed). 455. The infrared spectra of some simple benzimidazoles (1960). Available from: [Link]

-

RSC Publishing. 455. The infrared spectra of some simple benzimidazoles. Available from: [Link]

-

Bentham Science. Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Available from: [Link]

-

SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Available from: [Link]

-

NIH. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Available from: [Link]

-

MDPI. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Available from: [Link]

-

IRIS. Supporting Information. Available from: [Link]

-

ResearchGate. (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available from: [Link]

Sources

- 1. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. cris.unibo.it [cris.unibo.it]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the Solubility of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one in Organic Solvents

A Methodical Approach for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide presents a comprehensive framework for determining and understanding the solubility of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, a key heterocyclic scaffold, in a range of common organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific molecule, this document focuses on equipping researchers with the foundational principles, strategic rationale, and detailed experimental protocols necessary to generate reliable solubility data. We will delve into the theoretical underpinnings of solubility, provide a rationale for solvent selection, and present a robust, self-validating experimental workflow based on the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Introduction: The Critical Role of Solubility

This compound is a derivative of the benzimidazolone core, a privileged structure in medicinal chemistry. Benzimidazolone derivatives are explored for a wide range of therapeutic applications due to their versatile biological activities. The successful development of any drug candidate hinges on a thorough understanding of its physical and chemical properties, with solubility being paramount.

Poor solubility can lead to significant challenges, including:

-

Synthesis and Purification: Difficulty in finding suitable solvents for reactions and crystallization can hamper yield and purity.[1]

-

Formulation Development: Inadequate solubility can prevent the development of viable dosage forms, particularly for parenteral and oral administration.

-

Bioavailability: Low aqueous solubility is a primary reason for poor and erratic absorption of drug candidates, potentially leading to sub-therapeutic exposure and clinical failure.[2]

This guide provides the necessary methodology to systematically evaluate the solubility of this compound, enabling informed decisions in process chemistry, formulation science, and preclinical development.

Physicochemical Profile & Theoretical Solubility Considerations

To logically approach solvent selection, we must first understand the intrinsic properties of the solute.

Compound: this compound Molecular Formula: C₉H₁₁N₃O Molecular Weight: 177.21 g/mol

The structure features several key functional groups that dictate its solubility behavior:

-

Benzimidazolone Core: A fused ring system that is largely planar and contributes to the nonpolar character.

-

Amine Group (-NH₂): A primary amine that can act as both a hydrogen bond donor and acceptor.

-

Urea Moiety (-N(C=O)N-): The carbonyl group is a strong hydrogen bond acceptor, while the adjacent nitrogen atoms have reduced basicity.

-

N-Methyl Groups (-CH₃): These groups increase the lipophilicity and steric bulk of the molecule compared to its unmethylated parent.

The fundamental principle of solubility is "like dissolves like."[1] This means that solutes tend to dissolve best in solvents with similar polarity and hydrogen bonding characteristics.[1] Given the presence of both hydrogen bond donors/acceptors and a significant hydrocarbon framework, this compound is expected to exhibit varied solubility across different solvent classes. For instance, it is predicted to be very soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and soluble in alcohols like methanol.[3] Conversely, it is expected to be practically insoluble in water and nonpolar solvents like chloroform.[3]

Experimental Design: A Framework for Solubility Determination

The following sections outline a robust strategy for quantifying the thermodynamic equilibrium solubility of the target compound.

Rationale for Solvent Selection

The choice of solvents should be strategic, covering a range of polarities, hydrogen bonding capabilities, and practical applications in the pharmaceutical industry.[4][5] A recommended starting panel is presented in Table 1.

Table 1: Recommended Panel of Organic Solvents for Solubility Screening

| Solvent Class | Solvent Name | Polarity Index | H-Bond Donor/Acceptor | Rationale & Application |

| Polar Protic | Methanol | 5.1 | Both | Common reagent, useful for purification and analysis. |

| Ethanol | 4.3 | Both | Less toxic alternative to methanol, used in formulations. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | High solubilizing power, common for stock solutions.[6] |

| N,N-Dimethylformamide (DMF) | 6.4 | Acceptor | Powerful solvent for organic synthesis. | |

| Acetone | 5.1 | Acceptor | General-purpose solvent, useful for washing and extraction. | |

| Acetonitrile (ACN) | 5.8 | Acceptor | Common mobile phase in reverse-phase HPLC.[7] | |

| Nonpolar Aprotic | Dichloromethane (DCM) | 3.1 | Neither | Useful for extraction and chromatography. |

| Toluene | 2.4 | Neither | Representative of aromatic hydrocarbon solvents. | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | Acceptor | Versatile solvent for reactions and extractions. |

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[2] The objective is to create a saturated solution in equilibrium with an excess of the solid compound at a controlled temperature.

The process involves preparing a slurry, allowing it to reach equilibrium, separating the solid and liquid phases, and quantifying the dissolved solute.

References

- 1. caymanchem.com [caymanchem.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. echemi.com [echemi.com]

- 4. hydrometaltech.com [hydrometaltech.com]

- 5. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. 低分子HPLC [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one, a substituted benzimidazolone of interest to researchers in medicinal chemistry and materials science. Given the limited publicly available data on this specific N,N'-dimethylated derivative, this document synthesizes information on the parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, and provides a predictive analysis and a detailed experimental framework for the full characterization of the title compound.

Introduction and Significance

The benzimidazolone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system are known to possess a wide range of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[2][3] The parent compound, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, serves as a key intermediate in the synthesis of various organic compounds, including pigments and potential pharmaceutical agents.[1]

The addition of methyl groups to the 1 and 3 positions of the benzimidazolone ring is anticipated to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development. This guide aims to provide a thorough understanding of the known properties of the parent compound and a predictive framework for its dimethylated analog, alongside robust experimental protocols for its empirical characterization.

Predicted Physicochemical Properties

Table 1: Comparison of Known Properties of the Parent Compound and Predicted Properties of the Target Compound

| Property | 5-amino-1,3-dihydro-2H-benzimidazol-2-one (Parent Compound) | This compound (Target Compound - Predicted) | Rationale for Prediction |

| Molecular Formula | C₇H₇N₃O[4] | C₉H₁₁N₃O | Addition of two CH₂ groups. |

| Molecular Weight | 149.15 g/mol [4] | 177.20 g/mol | Increased by the mass of two methyl groups (2 x 14.025 g/mol ). |

| Melting Point (°C) | >300[5][6] | Expected to be lower than the parent compound. | The N-H bonds in the parent compound allow for strong intermolecular hydrogen bonding, leading to a high melting point. The N-methylation in the target compound disrupts this hydrogen bonding network, which should result in a lower melting point. |

| Boiling Point (°C) | 201.4 (at 760 mmHg)[5] | Expected to be higher than the parent compound. | The increase in molecular weight and van der Waals forces due to the methyl groups will likely lead to a higher boiling point, assuming the compound is stable at that temperature. |

| Solubility | Practically insoluble in water; Soluble in DMF and methanol.[7] | Predicted to have slightly increased solubility in non-polar organic solvents and decreased solubility in polar protic solvents compared to the parent. | The addition of non-polar methyl groups increases the lipophilicity of the molecule. The loss of N-H hydrogen bond donors will reduce its solubility in protic solvents like water. |

| pKa | Predicted pKa of 11.80±0.30 for the N-H protons.[5] | The primary amine at the 5-position will be the main basic center. The pKa of its conjugate acid is expected to be in the range of 4-5, typical for anilines. | The N-methylation removes the acidic N-H protons of the urea moiety. The basicity of the 5-amino group will be the dominant acid-base characteristic. |

Proposed Synthetic Pathway

A plausible synthetic route to this compound would involve the N,N'-dimethylation of a suitable precursor. A direct methylation of 5-amino-1,3-dihydro-2H-benzimidazol-2-one could be challenging due to the presence of the reactive amino group. A more controlled approach would involve protecting the amino group, followed by methylation and deprotection.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols for Characterization

The following section outlines detailed experimental protocols for the comprehensive characterization of the physical and chemical properties of this compound.

Determination of Physical Properties

A systematic workflow is essential for accurately determining the physical properties of a novel compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. maaz.ihmc.us [maaz.ihmc.us]

- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Amino-1,3-dihydro-2H-benzimidazol-2-one AldrichCPR 95-23-8 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. 5-Amino-1,3-dihydro-2H-benzimidazol-2-one | 95-23-8 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

Spectral Characterization of 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: A Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for the compound 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural confirmation and physicochemical properties of this molecule. The benzimidazolone core is a privileged scaffold in medicinal chemistry, and a thorough understanding of its spectral characteristics is paramount for its application in the synthesis of novel therapeutic agents.

While direct experimental spectra for this specific N,N'-dimethylated aminobenzimidazolone are not widely published, this guide synthesizes data from its parent analogue, 5-amino-1,3-dihydro-2H-benzimidazol-2-one, and established principles of spectroscopy to present a robust and predictive analysis.

Molecular Structure and Key Features

The structural integrity of any synthesized compound is foundational to its application. Spectroscopic techniques provide a non-destructive means to elucidate the molecular architecture. The key features of this compound that we aim to confirm are the benzimidazolone core, the amino substituent at the 5-position, and the two methyl groups on the nitrogen atoms of the urea moiety.

N1 [label="N", pos="0,1.5!", color="#4285F4", fontcolor="#FFFFFF"]; N2 [label="N", pos="0,-1.5!", color="#4285F4", fontcolor="#FFFFFF"]; C1 [label="C", pos="1,0!", color="#202124", fontcolor="#FFFFFF"]; C2 [label="C", pos="-1,0.75!", color="#202124", fontcolor="#FFFFFF"]; C3 [label="C", pos="-1,-0.75!", color="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="-2,1.5!", color="#202124", fontcolor="#FFFFFF"]; C5 [label="C", pos="-2,-1.5!", color="#202124", fontcolor="#FFFFFF"]; C6 [label="C", pos="-3,0.75!", color="#202124", fontcolor="#FFFFFF"]; C7 [label="C", pos="-3,-0.75!", color="#202124", fontcolor="#FFFFFF"]; O1 [label="O", pos="2,0!", color="#EA4335", fontcolor="#FFFFFF"]; N3 [label="NH2", pos="-4,0!", color="#34A853", fontcolor="#FFFFFF"]; Me1 [label="CH3", pos="0.75,2.25!", color="#FBBC05", fontcolor="#202124"]; Me2 [label="CH3", pos="0.75,-2.25!", color="#FBBC05", fontcolor="#202124"];

N1 -- C1; N2 -- C1; N1 -- C2; N2 -- C3; C2 -- C3; C2 -- C4; C3 -- C5; C4 -- C6; C5 -- C7; C6 -- C7; C1 -- O1 [label="="]; C6 -- N3; N1 -- Me1; N2 -- Me2; }

Figure 1: Molecular Structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound, based on the known data for the unmethylated parent compound and the expected electronic effects of N-methylation.

¹H NMR Spectroscopy

The introduction of two methyl groups on the nitrogen atoms will result in a distinct singlet in the upfield region of the spectrum. The symmetry of the molecule will simplify the aromatic region compared to a mono-N-methylated analogue.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic H (H-6) | ~ 6.6 - 6.8 | d | 1H | The introduction of the electron-donating amino group and the influence of the urea moiety will shield this proton. |

| Aromatic H (H-4) | ~ 6.5 - 6.7 | dd | 1H | This proton will be split by both H-6 and H-7. |

| Aromatic H (H-7) | ~ 6.9 - 7.1 | d | 1H | The position of this proton is influenced by the adjacent nitrogen atom. |

| Amino (-NH₂) | ~ 3.5 - 4.5 | br s | 2H | The chemical shift of amine protons is highly dependent on solvent and concentration. This signal will disappear upon D₂O exchange. |

| N-Methyl (-NCH₃) | ~ 3.3 - 3.5 | s | 6H | The two methyl groups are chemically equivalent and will appear as a sharp singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide confirmation of the carbon skeleton, including the carbonyl carbon of the urea moiety and the two equivalent methyl carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~ 155 - 158 | The carbonyl carbon is typically found in this region for cyclic ureas. |

| Aromatic C (C-5) | ~ 140 - 145 | The carbon attached to the amino group will be significantly shielded. |

| Aromatic C (C-3a, C-7a) | ~ 130 - 135 | These are the bridgehead carbons of the bicyclic system. |

| Aromatic C (C-4, C-6, C-7) | ~ 105 - 120 | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the amino and urea functionalities. |

| N-Methyl (-NCH₃) | ~ 28 - 32 | The two equivalent methyl carbons will give a single signal in the aliphatic region. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style=filled; color="#E8F0FE"; "Dissolve Sample" [label="Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃).", fillcolor="#FFFFFF"]; "Add Standard" [label="Add a small amount of internal standard (e.g., TMS).", fillcolor="#FFFFFF"]; "Transfer" [label="Transfer the solution to a 5 mm NMR tube.", fillcolor="#FFFFFF"]; }

subgraph "cluster_Acquisition" { label="Data Acquisition"; style=filled; color="#E6F4EA"; "Instrument Setup" [label="Place the sample in the NMR spectrometer and lock onto the deuterium signal.", fillcolor="#FFFFFF"]; "Shimming" [label="Shim the magnetic field to optimize homogeneity.", fillcolor="#FFFFFF"]; "Acquire Spectra" [label="Acquire ¹H and ¹³C spectra using standard pulse sequences.", fillcolor="#FFFFFF"]; }

subgraph "cluster_Processing" { label="Data Processing"; style=filled; color="#FCE8E6"; "Fourier Transform" [label="Apply Fourier transformation to the raw data.", fillcolor="#FFFFFF"]; "Phase Correction" [label="Phase correct the spectra.", fillcolor="#FFFFFF"]; "Baseline Correction" [label="Apply baseline correction.", fillcolor="#FFFFFF"]; "Integration and Calibration" [label="Integrate the signals and calibrate the chemical shift scale.", fillcolor="#FFFFFF"]; }

"Dissolve Sample" -> "Add Standard" -> "Transfer" -> "Instrument Setup" -> "Shimming" -> "Acquire Spectra" -> "Fourier Transform" -> "Phase Correction" -> "Baseline Correction" -> "Integration and Calibration"; }

Figure 2: Standard workflow for NMR data acquisition and processing.Infrared (IR) Spectroscopy

IR spectroscopy is an effective method for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by the absence of N-H stretching vibrations from the urea moiety (present in the parent compound) and the appearance of C-H stretching from the N-methyl groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amino) | 3400 - 3200 | Medium-Strong | Asymmetric and symmetric stretching of the primary amine. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium | Stretching vibrations of the C-H bonds in the N-methyl groups. |

| C=O Stretch (Urea) | 1700 - 1680 | Strong | The carbonyl stretch is a very prominent feature in the IR spectrum of benzimidazolones. |

| N-H Bend (Amino) | 1650 - 1580 | Medium | Scissoring vibration of the primary amine. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | In-plane skeletal vibrations of the benzene ring. |

| C-N Stretch | 1350 - 1250 | Medium-Strong | Stretching vibrations of the carbon-nitrogen bonds. |

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Molecular Ion:

-

Formula: C₉H₁₁N₃O

-

Exact Mass: 177.0897

-

Molecular Weight: 177.20

Predicted Fragmentation Pattern:

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways.

"M+" [label="[M]⁺˙\nm/z = 177", fillcolor="#E8F0FE"]; "Loss_CH3" [label="[M-CH₃]⁺\nm/z = 162", fillcolor="#FFFFFF"]; "Loss_CO" [label="[M-CO]⁺˙\nm/z = 149", fillcolor="#FFFFFF"]; "Loss_CH3NCO" [label="[M-CH₃NCO]⁺˙\nm/z = 120", fillcolor="#FFFFFF"];

"M+" -> "Loss_CH3" [label=" - •CH₃"]; "M+" -> "Loss_CO" [label=" - CO"]; "M+" -> "Loss_CH3NCO" [label=" - CH₃NCO"]; }

Figure 3: Predicted major fragmentation pathways for this compound.-

Loss of a Methyl Radical: Cleavage of one of the N-methyl groups would result in a fragment at m/z 162.

-

Loss of Carbon Monoxide: Expulsion of a neutral CO molecule from the urea moiety would lead to a fragment at m/z 149.

-

Loss of Methyl Isocyanate: A common fragmentation pathway for N-methylated ureas is the loss of methyl isocyanate (CH₃NCO), which would produce a fragment at m/z 120.

Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique for the analysis of small molecules.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

LC Separation: Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC system. The compound is separated from any impurities on a suitable column (e.g., C18).

-

Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio in the mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. This information is critical for the unambiguous identification and characterization of this important synthetic intermediate, thereby supporting its application in medicinal chemistry and materials science. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectral data for this and related compounds.

References

-

SpectraBase: 5-amino-2-benzimidazolinone. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic principles).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: Discovery and Historical Synthesis

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthetic pathways leading to 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its existence is a logical extension of the well-established chemistry of the benzimidazolone scaffold, a "privileged structure" in medicinal chemistry and dye synthesis. This guide will deconstruct the likely historical synthesis by examining the development of its core components and analogous structures. We will delve into the key chemical transformations, from the formation of the benzimidazolone core to the strategic introduction of the amino and methyl functionalities. Detailed experimental protocols, rooted in established methodologies for analogous compounds, are provided to offer researchers a practical foundation for its synthesis.

Introduction: The Benzimidazolone Core

The story of this compound is intrinsically linked to its parent scaffold, benzimidazol-2-one. This bicyclic heterocycle, consisting of a benzene ring fused to a cyclic urea, has been a cornerstone in synthetic chemistry for over a century. Its structural rigidity and ability to participate in hydrogen bonding have made it a valuable component in a vast array of biologically active molecules and functional materials.[1]

The benzimidazolone core is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] This has led to its incorporation into a wide range of pharmaceuticals. Furthermore, the chromatic properties of extended benzimidazolone systems have made them crucial intermediates in the synthesis of high-performance pigments.[2][3] The subject of this guide, with its amino and dimethyl substitutions, represents a specific functionalization of this important core, likely developed as a chemical intermediate for further elaboration.

Historical Synthesis: A Multi-Step Approach

The synthesis of this compound is best understood as a multi-step process, built upon foundational reactions in heterocyclic chemistry. The most logical and historically supported pathway involves the following key transformations:

-

Formation of the Benzimidazolone Core: Synthesis of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

-

N-Alkylation: Introduction of the two methyl groups onto the nitrogen atoms.

-

Reduction: Conversion of the nitro group to the final amino functionality.

The following sections will detail the causality behind the experimental choices for each of these steps.

Step 1: Synthesis of the Precursor, 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

The common starting point for many 5-amino benzimidazolone derivatives is the corresponding 5-nitro compound. The nitro group serves as a precursor to the amine and also acts as a deactivating group, influencing the regioselectivity of subsequent reactions. A well-documented method for the synthesis of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one involves the cyclization of 4-nitro-o-phenylenediamine with urea.[3][4]

Experimental Protocol: Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

-

Materials: 4-nitro-o-phenylenediamine, Urea, High-boiling point solvent (e.g., o-dichlorobenzene or ethylene glycol).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-nitro-o-phenylenediamine (1 mole) and urea (1.2 moles).

-

Add a high-boiling point solvent to create a slurry.

-

Heat the reaction mixture to 160-180°C and maintain for 2-3 hours. Ammonia gas will be evolved during the reaction.

-

Increase the temperature to 200-220°C and hold for an additional 2 hours to ensure complete cyclization.

-

Cool the reaction mixture to below 100°C and add hot water to precipitate the product.

-

Filter the resulting solid, wash with hot water and then ethanol to remove unreacted starting materials and byproducts.

-

Dry the solid under vacuum to yield 5-nitro-1,3-dihydro-2H-benzimidazol-2-one as a solid.

-

Step 2: N,N'-Dimethylation of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one

The introduction of the two methyl groups onto the nitrogen atoms of the benzimidazolone ring is a critical step. A key piece of the historical puzzle for the dimethylated precursor was provided in a 2000 publication by Hasan et al.[5][6] They reported the formation of 1,3-dimethyl-5-nitro-benzimidazol-2-one as a byproduct during the methylation of 5-nitro-benzimidazoles in dimethylformamide (DMF). This suggests that direct methylation of the pre-formed 5-nitro-1,3-dihydro-2H-benzimidazol-2-one is a viable, and likely historical, route.

The reaction proceeds via the deprotonation of the N-H groups by a base, followed by nucleophilic attack of the resulting amide anions on a methylating agent.

Experimental Protocol: Synthesis of 1,3-Dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one

-

Materials: 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one, Methyl iodide (or dimethyl sulfate), Potassium carbonate, Dimethylformamide (DMF).

-

Procedure:

-

Suspend 5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1 mole) and potassium carbonate (2.5 moles) in DMF in a round-bottom flask.

-

Add methyl iodide (2.2 moles) dropwise to the suspension at room temperature with stirring.

-

Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove DMF and inorganic salts.

-

Recrystallize the crude product from ethanol or a similar solvent to obtain pure 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

-

Step 3: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group to an amine. This is a standard and highly efficient transformation in organic synthesis. Catalytic hydrogenation is a common and clean method for this purpose, typically employing a palladium on carbon (Pd/C) or Raney nickel catalyst.[4]

Experimental Protocol: Synthesis of this compound

-

Materials: 1,3-Dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one, 10% Palladium on carbon (Pd/C), Ethanol, Hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, dissolve or suspend 1,3-dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1 mole) in ethanol.

-

Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

-

Visualization of the Synthetic Pathway

The overall synthetic pathway can be visualized as a logical progression of well-established chemical reactions.

Caption: Synthetic pathway to the target molecule.

Physicochemical Properties

A summary of the key physicochemical properties of the intermediates and the final product is presented below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one | C₇H₅N₃O₃ | 179.13 | Yellowish solid |

| 1,3-Dimethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one | C₉H₉N₃O₃ | 207.19 | Light yellow solid |

| This compound | C₉H₁₁N₃O | 177.20 | Off-white to tan solid |

Historical and Current Applications

While specific, high-profile applications of this compound are not extensively documented in readily available literature, its structure suggests its primary role as a versatile chemical intermediate. The presence of a primary aromatic amine group makes it an ideal candidate for further chemical modifications.

-

Dye and Pigment Synthesis: The parent compound, 5-aminobenzimidazolone, is a known intermediate in the production of high-performance pigments.[3] The amino group can be diazotized and coupled with various coupling components to produce a wide range of azo pigments with desirable properties such as lightfastness and thermal stability. It is highly probable that the 1,3-dimethyl derivative was synthesized to explore variations in the electronic and physical properties of such pigments.

-

Pharmaceutical Research: The benzimidazolone core is a well-established pharmacophore.[1] The this compound could serve as a building block for the synthesis of more complex molecules with potential therapeutic activities. The amino group provides a handle for the introduction of various pharmacophoric groups through amide bond formation, reductive amination, or other nitrogen-based chemistries.

Conclusion